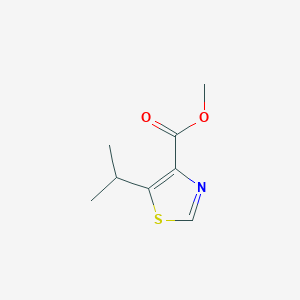
Methyl 5-isopropylthiazole-4-carboxylate
概要
説明
Methyl 5-isopropylthiazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a thiazole derivative that has been synthesized through various methods and has shown potential in various applications.
科学的研究の応用
Synthesis and Derivative Formation
Synthesis of α-Aminopyrrole Derivatives : Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, can be synthesized using a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This process involves reductive isoxazole ring-opening and 1,5-exo-dig cyclization, leading to pyrrole-containing products through intra/intermolecular azo coupling and carbenes insertion into CH and OH bonds under photolysis (Galenko et al., 2019).
Creation of Isoxazole-fused Heterocycles : The bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate can lead to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate. This compound serves as a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate and further synthesis of isoxazole-fused heterocycles (Roy et al., 2004).
Novel Synthesis Methods : A novel synthetic method for methyl 5-substituted thiazole-4-carboxylates involves the reaction of methyl 3-substituted 3-bromo-2-isocyanoacrylates(BICA) with hydrogen sulfide in the presence of triethylamine (Yamada et al., 1995).
Chemical and Physical Investigations
Structural and Spectral Studies : Research has been conducted on the structural, spectral, and theoretical properties of derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This includes NMR, FT-IR spectroscopy, and density functional theory (DFT) analysis, providing insights into the molecular structure and properties of such derivatives (Viveka et al., 2016).
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives : A novel approach for the synthesis of isoxazole-4-carboxylic acid derivatives through isomerization and catalysis has been developed. This method allows the synthesis of methyl oxazole-4-carboxylates and amides from isoxazoles, providing a new route for creating these derivatives (Serebryannikova et al., 2019).
Design and Biological Evaluation of Derivatives : Thiazoles derivatives like methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have been synthesized and tested for antiviral activity, demonstrating potential in the development of antiviral drugs (Mayhoub et al., 2011).
Miscellaneous Applications
Evaluation in Corrosion Inhibition : Thiazole-4-carboxylates have been evaluated for their properties as corrosion inhibitors for mild steel in acidic environments. This research suggests potential industrial applications in corrosion prevention (El aoufir et al., 2020).
Synthesis and Antimicrobial Activity : Various derivatives have been synthesized and screened for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Paruch et al., 2021).
作用機序
Target of Action
Methyl 5-isopropylthiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH inhibitors can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen
Biochemical Pathways
Thiazole derivatives, including Methyl 5-isopropylthiazole-4-carboxylate, may affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition can disrupt the energy production of pathogenic bacteria, leading to their death . The downstream effects of this disruption would depend on the specific organism and the role of the tricarboxylic acid cycle within it.
Result of Action
As a potential sdh inhibitor, it could disrupt energy production in pathogenic bacteria, leading to their death
特性
IUPAC Name |
methyl 5-propan-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYUJTBTBINSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515258 | |
| Record name | Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81569-26-8 | |
| Record name | Methyl 5-(1-methylethyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

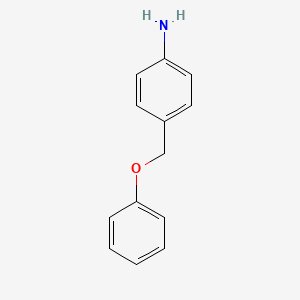
![Ethyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B1611156.png)
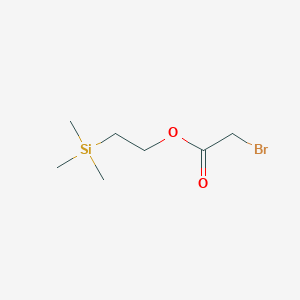
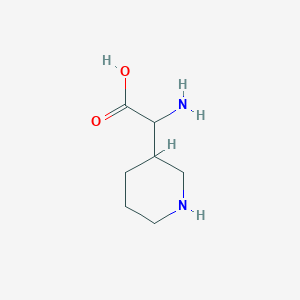
![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)
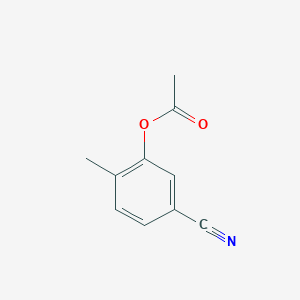
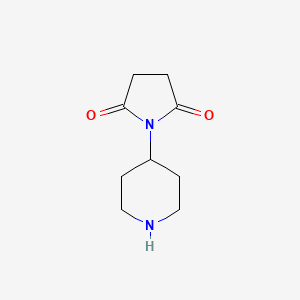
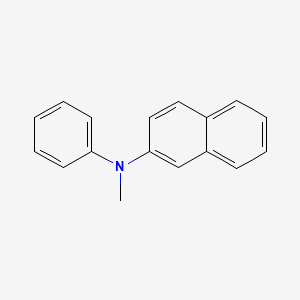


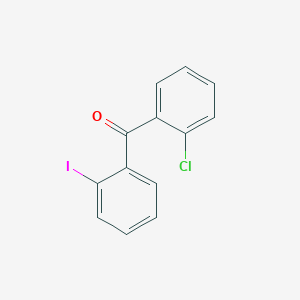
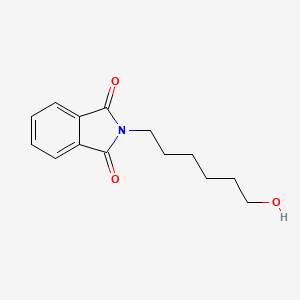

![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)